N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

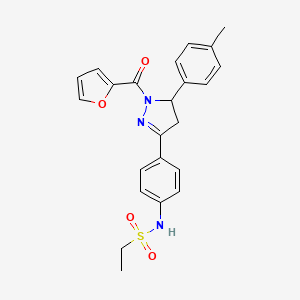

N-(4-(1-(Furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative with a complex heterocyclic framework. Its structure comprises a dihydropyrazole core substituted with a furan-2-carbonyl group at position 1, a p-tolyl (4-methylphenyl) group at position 5, and an ethanesulfonamide moiety attached to the para position of the phenyl ring at position 3 (Figure 1). This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzymes like carbonic anhydrases or exhibiting cytotoxic properties .

Properties

IUPAC Name |

N-[4-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-3-31(28,29)25-19-12-10-17(11-13-19)20-15-21(18-8-6-16(2)7-9-18)26(24-20)23(27)22-5-4-14-30-22/h4-14,21,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWMFQODBBRWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound that belongs to the pyrazole family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C19H20N3O4S

- Molecular Weight : 372.44 g/mol

- Chemical Structure : The compound features a furan-2-carbonyl moiety linked to a 5-(p-tolyl)-4,5-dihydro-1H-pyrazole unit, which is further attached to a phenyl group and an ethanesulfonamide functional group.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | H460 | 0.07 |

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models:

- Method : Carrageenan-induced paw edema in rats.

- Results : Compounds similar to this compound exhibited comparable efficacy to standard anti-inflammatory drugs like Indomethacin .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well documented. This compound may also possess similar properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The biological activities of pyrazole derivatives are often linked to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes .

- Cell Signaling Pathways : Compounds may modulate signaling pathways involved in cell survival and proliferation, contributing to their anticancer effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with furan substituents displayed enhanced cytotoxicity compared to their non-furan counterparts, highlighting the importance of structural modifications in optimizing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a novel pyrazole derivative was tested for its anti-inflammatory effects using an animal model. The study revealed that the compound significantly reduced levels of pro-inflammatory cytokines and inhibited COX activity, demonstrating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The ethanesulfonamide moiety participates in:

a. Hydrolysis

Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, hydrolysis yields ethanesulfonic acid and the corresponding aniline derivative .

b. Alkylation/Arylation

The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., CH₃I) or arylation via Buchwald–Hartwig coupling (Pd catalysis) .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | 6M HCl, 100°C, 12 h | Ethanesulfonic acid + aniline derivative | |

| Alkylation | CH₃I, NaH, DMF, 0°C → RT | N-Methylated sulfonamide |

Pyrazoline Ring Modifications

The 4,5-dihydro-1H-pyrazole core undergoes:

a. Oxidation

Treatment with MnO₂ or DDQ oxidizes the dihydropyrazole to a pyrazole, altering conjugation and biological activity .

b. Electrophilic Substitution

The para-tolyl group directs electrophiles (e.g., NO₂⁺) to the aromatic ring under nitration conditions (HNO₃/H₂SO₄) .

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | MnO₂, CHCl₃, RT, 6 h | Pyrazole derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted p-tolyl group |

Furan-2-carbonyl Reactivity

The furan ring is prone to:

a. Diels-Alder Cycloaddition

Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) to form bicyclic adducts .

b. Ring-Opening

Strong acids (H₂SO₄) or Lewis acids (FeCl₃) induce furan ring-opening, yielding diketone intermediates .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ, 12 h | Oxanorbornene derivative | |

| Acidic Hydrolysis | 2M H₂SO₄, 80°C, 8 h | 2-Ketoglutaric acid analog |

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with degradation pathways including:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Sulfonamide hydrolysis | 48 h | |

| H₂O₂ (1 mM), 37°C | Furan ring oxidation | 12 h |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from the literature:

Key Comparative Insights:

Substituent Effects on Bioactivity: The p-tolyl group in the target compound may enhance hydrophobic interactions compared to the 4-hydroxyphenyl group in Analog 1, which contributes to hydrogen bonding but reduces membrane permeability .

Sulfonamide Variations :

- Ethanesulfonamide (target compound) vs. methanesulfonamide (Analog 3): The longer alkyl chain in ethanesulfonamide may improve solubility in polar solvents, whereas methanesulfonamide offers steric advantages for target binding .

Structural Validation :

- Compounds like Analog 4, with resolved crystal structures (SHELXL-refined), demonstrate the importance of precise stereochemical control in dihydropyrazole derivatives, a factor critical for the target compound’s synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.